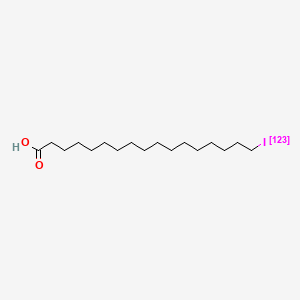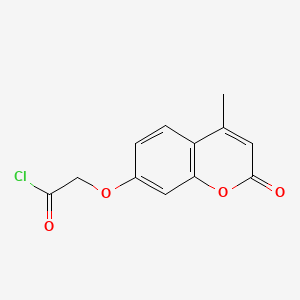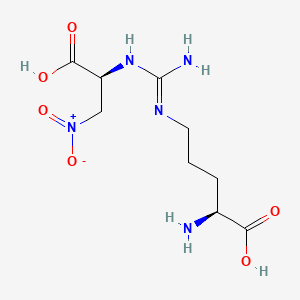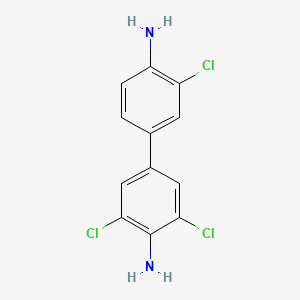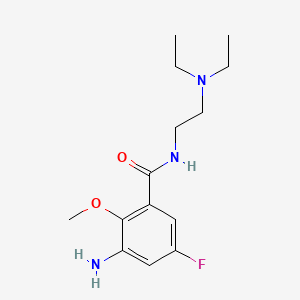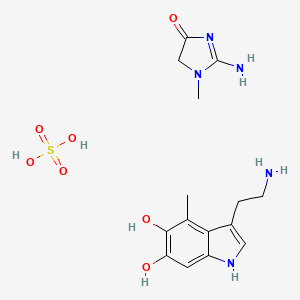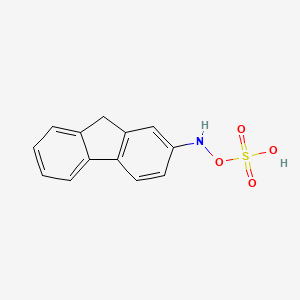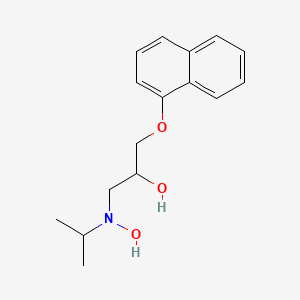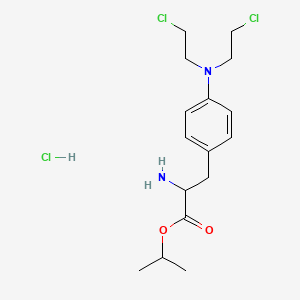
Nafagrel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nafagrel is a small molecule drug that acts as a thromboxane A2 synthase inhibitor. It was initially developed by Daiichi Sankyo Co., Ltd. This compound has been studied for its potential therapeutic applications in various diseases, including immune system diseases, nervous system diseases, and cardiovascular diseases .
Preparation Methods
The synthesis of Nafagrel involves several steps. One of the key synthetic routes includes the preparation of its hydrochloride form. This compound hydrochloride has two stable pseudopolymorphs: hemihydrate and monohydrate. The dehydration of these hydrates occurs under nitrogen gas atmosphere . The industrial production methods for this compound are not extensively documented, but it typically involves standard organic synthesis techniques and purification processes.
Chemical Reactions Analysis
Nafagrel undergoes various chemical reactions, including dehydration and hydrolysis. The dehydration behavior of this compound hydrochloride hydrates has been studied, showing that the crystal water of the monohydrate consists of two different types of crystal water . Common reagents and conditions used in these reactions include nitrogen gas atmosphere for dehydration. The major products formed from these reactions are the dehydrated forms of this compound.
Scientific Research Applications
Nafagrel has been extensively studied for its potential applications in scientific research. It is primarily used as a thromboxane A2 synthase inhibitor, which makes it valuable in the study of cardiovascular diseases. This compound has also been investigated for its effects on immune system diseases and nervous system diseases . In addition, it has applications in the study of prostanoid formation and pharmacokinetics .
Mechanism of Action
Nafagrel exerts its effects by inhibiting thromboxane A2 synthase, an enzyme involved in the synthesis of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator. By inhibiting this enzyme, this compound reduces the production of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction . This mechanism makes this compound a potential therapeutic agent for conditions such as angina pectoris, asthma, and diabetic angiopathies .
Comparison with Similar Compounds
Nafagrel is unique in its specific inhibition of thromboxane A2 synthase. Similar compounds include other thromboxane A2 synthase inhibitors, such as ozagrel and furegrelate. These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties and therapeutic applications.
Properties
| 97901-21-8 | |
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c18-15(19)14-4-3-12-7-11(1-2-13(12)8-14)9-17-6-5-16-10-17/h3-6,8,10-11H,1-2,7,9H2,(H,18,19) |
InChI Key |
VJJHOPPXRPHVCA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1CN3C=CN=C3)C=CC(=C2)C(=O)O |
Canonical SMILES |
C1CC2=C(CC1CN3C=CN=C3)C=CC(=C2)C(=O)O |
Related CAS |
97901-22-9 (hydrochloride) 122956-67-6 (hydrochloride hemihydrate salt/solvate) |
synonyms |
6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid DP 1904 DP-1904 nafagrel nafagrel hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


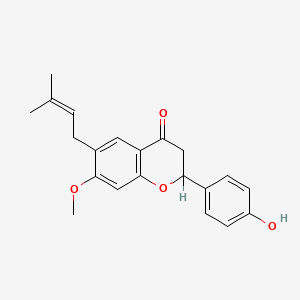
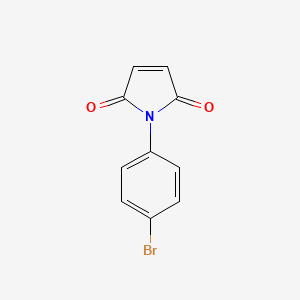
![2-[(2,6-dichlorophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B1206324.png)
